molecular formula C10H20N2O4 B565376 2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl CAS No. 663610-78-4

2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl

Cat. No.: B565376
CAS No.: 663610-78-4
M. Wt: 232.28
InChI Key: XJIFLIAKMYYWND-UHFFFAOYSA-N
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Description

Structural Components:

  • Oxazolidine Ring : A five-membered heterocycle with nitrogen and oxygen atoms, stabilized by methyl groups at C2 and C4.
  • Nitroxide Radical : Localized on the oxazolidine ring’s oxygen atom, enabling paramagnetic activity.
  • Ethoxycarbonyl-Aminomethyl Side Chain : Provides a reactive handle for bioconjugation while maintaining steric protection.

Key Conformational Dynamics :

  • The oxazolidine ring adopts a half-chair conformation , minimizing steric strain.
  • The ethoxycarbonyl group exhibits restricted rotation due to resonance stabilization with the carbonyl group.
  • Molecular dynamics simulations reveal a broad transverse distribution in lipid bilayers, with the doxyl group sampling depths from 5–16 Å.

Representation:

  • SMILES : CCOC(=O)NCC1(N(C(CO1)(C)C)O)C
  • InChIKey : XJIFLIAKMYYWND-UHFFFAOYSA-N

Properties

IUPAC Name

ethyl N-[(3-hydroxy-2,4,4-trimethyl-1,3-oxazolidin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-5-15-8(13)11-6-10(4)12(14)9(2,3)7-16-10/h14H,5-7H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIFLIAKMYYWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1(N(C(CO1)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747737
Record name Ethyl [(3-hydroxy-2,4,4-trimethyl-1,3-oxazolidin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663610-78-4
Record name Ethyl [(3-hydroxy-2,4,4-trimethyl-1,3-oxazolidin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl involves several steps. One common method includes the reaction of 2-methyl-2-nitrosopropane with ethyl chloroformate and ammonia. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications:

Chemistry

  • Labeling Reagents : It is utilized in synthesizing novel labeling reagents crucial for studying molecular interactions and structures. These reagents are vital for proteomics research as they help visualize and quantify proteins in complex mixtures .

Biology

  • Protein Labeling : In biological research, it is employed for labeling proteins and other biomolecules, facilitating studies on their functions and interactions within cellular environments .
  • Radical Formation Studies : The compound's ability to form stable radicals allows researchers to investigate radical-mediated reactions and their effects on biological systems .

Industrial Applications

  • Material Development : It is also used in developing new materials and chemical processes, particularly those requiring specific reactivity profiles due to its unique structure .

Case Studies and Research Findings

Several studies illustrate the practical applications of 2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl:

  • Proteomics Research : A study demonstrated how labeling reagents derived from this compound could enhance the detection sensitivity of proteins in complex biological samples, leading to better understanding of disease mechanisms .
  • Enzyme Interaction Studies : Research has shown that similar compounds can modulate enzyme activity, suggesting potential applications in drug development where enzyme inhibition or activation is required .
  • Material Science Innovations : The compound has been explored for its utility in creating novel materials with specific electrical or optical properties, showcasing its versatility beyond biological applications .

Mechanism of Action

The mechanism of action of 2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl involves its ability to form stable radicals. These radicals can interact with various molecular targets, including proteins and nucleic acids, leading to modifications that can be studied using various analytical techniques. The pathways involved include radical formation and subsequent reactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl with structurally or functionally related compounds:

Compound Key Functional Groups Molecular Weight (g/mol) Deprotection Conditions Applications Stability/Solubility
This compound Ethoxycarbonyl, Doxyl radical ~377 (estimated) Basic β-elimination (e.g., NaOH) EPR spectroscopy, membrane studies High polarity; soluble in aqueous media
2-(Aminomethyl)-2-methyl Doxyl Free amine, Doxyl radical ~265 (CAS 663610-75-1) N/A Spin labeling without protection needs Reactive; lower solubility in water
Fmoc-protected Doxyl derivatives Fmoc group, Doxyl radical ~450–500 Piperidine, DBU Solid-phase peptide synthesis (SPPS) Base-labile; organic solvent soluble
Benzyloxycarbonyl (Z)-protected analogs Benzyloxycarbonyl group ~350–400 Hydrogenolysis (H₂/Pd) Peptide synthesis, stable in acidic conditions Moderate polarity; limited aqueous solubility
N-Ethanesulfonylethoxycarbonyl (Esc) amino acids Esc group (sulfonylethoxycarbonyl) ~250–300 Basic β-elimination Aqueous-phase SPPS High water solubility; base-sensitive

Key Findings:

Protection Group Dynamics: The ethoxycarbonyl group in the target compound shares deprotection mechanics with Esc and Fmoc groups, requiring basic conditions (e.g., NaOH or amines). However, unlike Fmoc (removed by piperidine), ethoxycarbonyl cleavage is slower and less selective, limiting its utility in multi-step syntheses . Compared to the Z group (removed via hydrogenolysis), ethoxycarbonyl avoids the need for catalytic hydrogenation, making it safer for oxygen-sensitive radicals like doxyl .

Spin Probe Performance: The ethoxycarbonyl group enhances aqueous solubility compared to non-protected analogs (e.g., 2-(aminomethyl)-2-methyl Doxyl), enabling studies in hydrophilic environments . However, the free amine in unprotected derivatives allows direct conjugation to biomolecules, bypassing deprotection steps .

Toxicological and Safety Data: Limited toxicological data exist for this compound, though similar carbamate compounds (e.g., Esc derivatives) show low acute toxicity but require caution due to unstudied chronic effects .

Biological Activity

2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl, also known by its CAS number 663610-78-4, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, mechanisms of action, and applications in scientific research.

  • Molecular Formula : C10H19N2O4
  • Molecular Weight : 219.27 g/mol
  • IUPAC Name : 2-[(Ethoxycarbonyl)amino]methyl-2-methyl Doxyl

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the ethoxycarbonyl group followed by the introduction of the amino and methyl substituents. The detailed synthesis pathway can be referenced in various chemical literature, including patents and research articles that explore similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and cell membranes. The presence of the Doxyl group allows it to be used as a spin label in electron paramagnetic resonance (EPR) studies, which helps in understanding membrane fluidity and dynamics.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has shown that compounds with similar structures can modulate enzyme activity. For instance, studies on related derivatives indicate that they can affect the kinetics of certain enzymes, potentially serving as inhibitors or activators depending on their concentration and structural features .
  • Membrane Fluidity : The incorporation of Doxyl groups into lipid bilayers has been extensively studied. For example, it has been observed that the fluidity of model membranes changes with varying concentrations of Doxyl derivatives, which may correlate with local anesthetic properties .
  • Antimycobacterial Activity : Similar compounds have demonstrated activity against mycobacterial species, suggesting a potential for this compound in treating infections caused by Mycobacterium species. In vitro studies have indicated that structural modifications can enhance antimicrobial potency .

Data Tables

Property Value
Molecular FormulaC10H19N2O4
Molecular Weight219.27 g/mol
CAS Number663610-78-4
Biological ActivityEnzyme modulation, membrane fluidity alteration

Applications in Research

The compound is utilized in various fields:

  • Biochemistry : As a spin label for EPR studies to investigate membrane dynamics.
  • Pharmacology : Potential development as an antimicrobial agent based on structure-activity relationship studies.
  • Material Science : Investigated for its role in modifying material properties due to its amphiphilic nature.

Q & A

Basic Research Questions

Q. How can researchers design a synthesis route for 2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl with reproducibility and scalability?

  • Methodological Answer : Begin with a systematic literature review to identify existing synthetic pathways for structurally similar nitroxide radicals or doxyl derivatives. Prioritize routes that utilize commercially available precursors and mild reaction conditions. For example, explore reductive amination or carbamate-forming reactions using ethoxycarbonyl-protected intermediates . Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using design-of-experiments (DoE) frameworks. Validate purity at each step via HPLC or GC-MS, and confirm structural integrity using 1^1H/13^{13}C NMR and FT-IR spectroscopy .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • Structural Confirmation : Use 1^1H NMR (to verify ethoxycarbonyl and methyl groups) and 13^{13}C NMR (to confirm carbamate linkages).
  • Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards.
  • Stability Testing : Conduct accelerated degradation studies under varying pH and temperature conditions, monitored via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Address discrepancies (e.g., unexpected splitting in NMR spectra) by:

Performing 2D NMR experiments (COSY, HSQC) to resolve overlapping signals.

Comparing experimental data with computational predictions (DFT-based NMR chemical shift calculations).

Validating stereochemical assignments via X-ray crystallography or circular dichroism (CD) for chiral derivatives .

  • Theoretical Framework: Align interpretations with established radical stability theories (e.g., hyperconjugation effects of the doxyl group) to explain anomalous reactivity .

Q. What methodological approaches are suitable for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Follow OECD Test Guidelines for environmental persistence:

  • Abiotic Degradation : Conduct hydrolysis studies (pH 4–9, 25–50°C) with LC-MS/MS quantification.
  • Biotic Transformation : Use OECD 301B (Ready Biodegradability Test) with activated sludge inoculum.
  • Partitioning Behavior : Measure log KowK_{ow} (octanol-water) via shake-flask method and model bioaccumulation potential using EPI Suite .

Q. How can researchers investigate the radical scavenging mechanism of this compound in biological systems?

  • Methodological Answer :

In Vitro Assays : Use electron paramagnetic resonance (EPR) to quantify superoxide (O2O_2^-) or hydroxyl (OHOH^•) radical quenching efficiency.

Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with redox-active enzymes like NADPH oxidase.

Validation : Corrogate findings with cell-based assays (e.g., HEK293T cells under oxidative stress) and measure biomarkers like glutathione (GSH) levels .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported radical stability of this compound across experimental conditions?

  • Methodological Answer :

  • Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, O2_2 levels) to isolate variables.
  • Advanced EPR : Use spin-trapping agents (e.g., DMPO) to detect transient radical intermediates.
  • Theoretical Alignment : Compare results with computational models (e.g., CASSCF calculations) to explain stability trends based on spin density distribution .

Experimental Design Tables

Table 1 : Key Parameters for Environmental Fate Studies

ParameterMethod/ObservationReference Standard
Hydrolysis Half-lifepH 7, 25°C: 72 hours (LC-MS/MS)OECD 111
Log KowK_{ow}1.85 ± 0.12 (shake-flask)OECD 117
Biodegradation<10% mineralization after 28 days (OECD 301B)

Table 2 : Spectroscopic Techniques for Structural Analysis

TechniqueCritical ObservationsConflict Resolution Strategy
1^1H NMREthoxycarbonyl δ 1.2–1.4 ppm (triplet)2D NMR (HSQC for 13^{13}C coupling)
FT-IRCarbamate C=O stretch ~1700 cm1^{-1}Compare with DFT-simulated spectra

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